molecular formula C8H10O4 B2595858 Methyl 5-(methoxymethyl)furan-2-carboxylate CAS No. 7042-04-8

Methyl 5-(methoxymethyl)furan-2-carboxylate

Cat. No. B2595858
CAS RN: 7042-04-8
M. Wt: 170.164
InChI Key: GXYHQVZORYVUOP-UHFFFAOYSA-N
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Description

“Methyl 5-(methoxymethyl)furan-2-carboxylate” is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 . It is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” can be achieved through a one-pot multicomponent Biginelli reaction . Another method involves the dehydration of hexoses and subsequent etherification of hydroxymethylfurfural (HMF) .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a furan ring, an ester group, and a methoxymethyl group .


Chemical Reactions Analysis

“this compound” can react with ethylene in the presence of Sn-Beta to produce methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) with 46% selectivity at 28% MMFC conversion .

Scientific Research Applications

Renewable PET Production

Methyl 5-(methoxymethyl)furan-2-carboxylate is explored in the synthesis of biobased terephthalic acid precursors. This process involves Diels–Alder and dehydrative aromatization reactions catalyzed by molecular sieves, making it a potential route for renewable PET (polyethylene terephthalate) production (Pacheco et al., 2015).

Thermolysis in Chemical Reactions

The compound plays a role in thermolysis reactions, as evidenced by the formation of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate through a specific rearrangement process. This indicates its utility in complex chemical synthesis (Gillespie et al., 1979).

Aminophosphonocarboxylates Synthesis

In the construction of certain carbon skeletons, this compound derivatives are used. This facilitates the synthesis of halomethylfurans, which are further transformed into aminophosphonocarboxylates, expanding the applications in organic synthesis (Pevzner & Zavgorodnii, 2018).

Biocatalytic Synthesis of Furan Carboxylic Acids

This compound is significant in the biocatalytic synthesis of furan carboxylic acids, which are vital in polymer and fine chemical industries. Modifications like substrate adaptation have been used to enhance yields, demonstrating its versatility in biocatalysis (Wen et al., 2020).

Biological Activity Exploration

The biological activities of methyl 5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied, revealing potential cytotoxicity against cancer cell lines and antibacterial properties, which underscores its importance in medicinal chemistry (Phutdhawong et al., 2019).

Analysis in Food Chemistry

In the context of food chemistry, this compound has been identified and analyzed in honey, indicating its relevance in the study of food components and quality control (Nozal et al., 2001).

Future Directions

The future directions for “Methyl 5-(methoxymethyl)furan-2-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, and potential applications .

properties

IUPAC Name

methyl 5-(methoxymethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-10-5-6-3-4-7(12-6)8(9)11-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYHQVZORYVUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 20 ml of dry methanol was dissolved 5.0 g (26.5 mmol) of ethyl 5-chloromethyl-2-furancarboxylate, followed by addition of 20 ml of a 28% solution of sodium methoxide in methanol. The mixture was stirred at room temperature for 17 hours, at the end of which time it was neutralized with 1N-hydrochloric acid. The resulting precipitate was filtered off and the filtrate was concentrated under reduced pressure. The residue was dissolved in chloroform and the solution was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure to give 3.73 g (82.7%) of methyl 5-methoxymethyl-2-furancarboxylate (Compound c) as light yellow oil.
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